N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide
Description
N-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 4-methylbenzenesulfonamide core substituted with a methoxy group and a 2-oxopiperidinyl (piperidinone) moiety on the phenyl ring. While direct data on this compound’s synthesis, bioactivity, or crystallography is absent in the provided evidence, its structural analogs offer insights into its physicochemical and pharmacological properties .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-6-9-16(10-7-14)26(23,24)20-15-8-11-18(25-2)17(13-15)21-12-4-3-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGPALVSFSPQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 374.46 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the condensation of 4-methylbenzenesulfonyl chloride with 4-methoxy-3-(2-oxopiperidin-1-yl)aniline in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane under controlled temperature conditions to optimize yield and purity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain sulfonamide derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
A notable study reported that derivatives with a similar structural framework demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 5.2 |
| Compound B | HeLa (cervical cancer) | 3.8 |
| N-(4-methoxy...) | A549 (lung cancer) | 4.5 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Sulfonamides are known to exhibit bacteriostatic effects by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis.
In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group mimics para-amino benzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase in bacteria.
- Induction of Apoptosis : In cancer cells, this compound may activate intrinsic apoptotic pathways, leading to cell death through caspase activation.
Case Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives, including N-(4-methoxy...) for their anticancer properties. The results indicated that the compound significantly reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The study highlighted that modifying the sulfonamide structure could enhance potency against resistant strains, providing insights into developing new antibiotics.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure shares key motifs with other sulfonamides documented in the evidence, particularly in the sulfonamide core and aryl substitutions. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Sulfonamide Derivatives
Key Observations :
- Piperidine vs. Piperazine: The target’s 2-oxopiperidinyl group (lactam) differs from SB-258585’s 4-methylpiperazinyl group (secondary amine), impacting solubility and receptor interactions.
- Chromenone Derivatives: Compounds like those in incorporate rigid chromenylidene scaffolds, favoring π-π stacking and planar binding to enzymes or receptors. The target’s non-planar piperidinone may reduce such interactions but improve metabolic stability .
- Electron-Withdrawing Groups: Fluorine or chlorine substituents (e.g., l) increase electrophilicity and may enhance binding to targets like monoamine oxidases. The target’s methoxy group (electron-donating) could stabilize oxidation intermediates .
Table 2: Reported Bioactivities of Related Sulfonamides
Key Comparisons :
- Neurological Targets: SB-271046 and related piperazine-containing sulfonamides () target serotonin receptors, suggesting the target’s piperidinone group may also interact with CNS targets but with modified selectivity due to reduced basicity .
- Antimicrobial Activity : Sulfonamides with heterocyclic substituents (e.g., oxazolyl in ) exhibit antimicrobial properties. The target’s methoxy and lactam groups may alter membrane permeability or enzyme inhibition efficacy .
- Electrochemical Behavior: Unlike N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide (), the target’s methoxy group may stabilize against oxidation, reducing quinoneimine formation but enabling alternative reactive pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
